molecular formula C6H5N3S B081866 Thiazolo[5,4-d]pyrimidine, 5-methyl- CAS No. 13554-89-7

Thiazolo[5,4-d]pyrimidine, 5-methyl-

Cat. No. B081866
CAS RN: 13554-89-7
M. Wt: 151.19 g/mol
InChI Key: MMOQXBUGBFDEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[5,4-d]pyrimidine, 5-methyl- is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which has led to its increased interest in recent years.

Mechanism Of Action

The mechanism of action of Thiazolo[5,4-d]pyrimidine, 5-methyl- involves its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to interact with various receptors, including the adenosine A3 receptor, which plays a role in the regulation of inflammation.

Biochemical And Physiological Effects

Thiazolo[5,4-d]pyrimidine, 5-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines. Additionally, this compound has been shown to exhibit analgesic effects, which may be attributed to its inhibition of COX-2. Furthermore, Thiazolo[5,4-d]pyrimidine, 5-methyl- has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of Thiazolo[5,4-d]pyrimidine, 5-methyl- is its potential use as a lead compound for the development of new drugs. Its various biological activities make it an attractive target for drug discovery. However, one limitation of this compound is its low solubility, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for the study of Thiazolo[5,4-d]pyrimidine, 5-methyl-. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the potential use of Thiazolo[5,4-d]pyrimidine, 5-methyl- in combination with other drugs for the treatment of certain diseases should be investigated.

Synthesis Methods

The synthesis of Thiazolo[5,4-d]pyrimidine, 5-methyl- can be achieved through various methods, including the reaction of 5-methyl-1,2,3,4-tetrahydropyrimidine-2-thione with α-halo ketones. Another method involves the reaction of 2-aminothiazole with 3-methyl-2-butanone in the presence of a catalyst.

Scientific Research Applications

Thiazolo[5,4-d]pyrimidine, 5-methyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Additionally, this compound has been investigated for its potential use as an anticancer agent.

properties

CAS RN

13554-89-7

Product Name

Thiazolo[5,4-d]pyrimidine, 5-methyl-

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

5-methyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H5N3S/c1-4-7-2-5-6(9-4)10-3-8-5/h2-3H,1H3

InChI Key

MMOQXBUGBFDEKS-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(=N1)SC=N2

Canonical SMILES

CC1=NC=C2C(=N1)SC=N2

synonyms

5-Methylthiazolo[5,4-d]pyrimidine

Origin of Product

United States

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